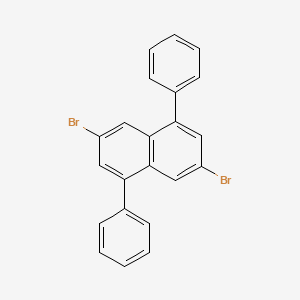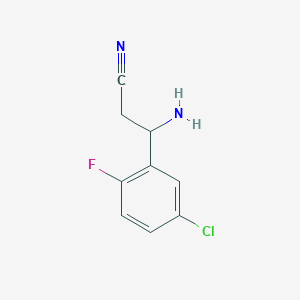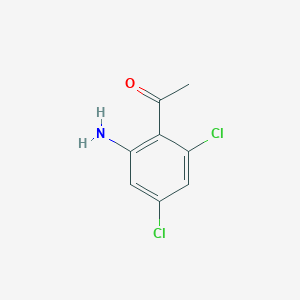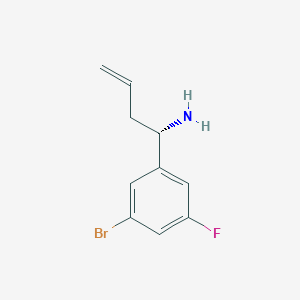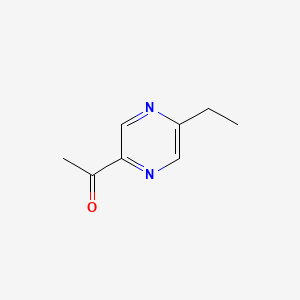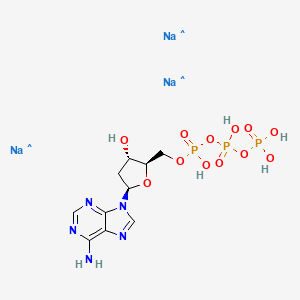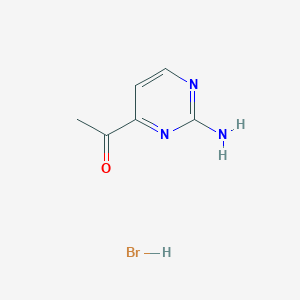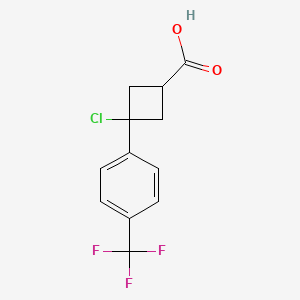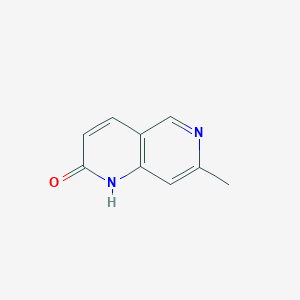
7-Methyl-1,6-naphthyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,6-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of 2-aminonicotinic acid derivatives: This method involves the reaction of 2-aminonicotinic acid with methylating agents under acidic or basic conditions.
Condensation reactions: Condensation of 2-aminonicotinic acid with aldehydes or ketones followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for large-scale production. This includes:
Batch reactors: Using batch reactors to control reaction conditions and yield.
Continuous flow reactors: For more efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the functional groups on the naphthyridine ring.
Reduction: Reduction reactions can be used to reduce nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the naphthyridine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Methyl-1,6-naphthyridin-2(1H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Naphthyridin-2(1H)-one: The parent compound without the methyl group.
7-Ethyl-1,6-naphthyridin-2(1H)-one: An ethyl derivative with similar properties.
7-Phenyl-1,6-naphthyridin-2(1H)-one: A phenyl derivative with potential differences in biological activity.
Uniqueness
7-Methyl-1,6-naphthyridin-2(1H)-one is unique due to the presence of the methyl group at the 7-position, which can influence its chemical reactivity and biological activity compared to other naphthyridine derivatives.
Eigenschaften
Molekularformel |
C9H8N2O |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
7-methyl-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C9H8N2O/c1-6-4-8-7(5-10-6)2-3-9(12)11-8/h2-5H,1H3,(H,11,12) |
InChI-Schlüssel |
LFSHHNUHCXOXJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CC(=O)N2)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one](/img/structure/B13030495.png)


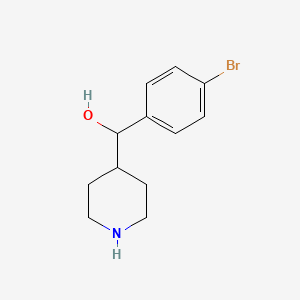
![4-Hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid](/img/structure/B13030523.png)
